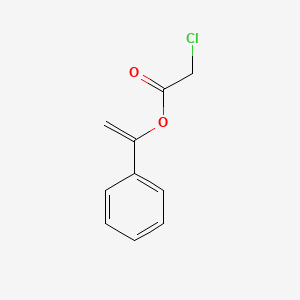![molecular formula C15H14O3 B14415780 5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one CAS No. 81336-28-9](/img/structure/B14415780.png)
5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of cyclopenta[a]naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two methoxy groups at positions 5 and 7, and a dihydro-1H-cyclopenta[a]naphthalen-1-one core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one can be achieved through various synthetic routes. One common method involves the TiCl4-catalyzed reaction of 1-trimethylsilyloxycyclopentene with arylacetaldehydes . This reaction proceeds under mild conditions and provides a straightforward approach to the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry research.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in specific biological effects .
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-cyclopenta[a]naphthalen-1-one: This compound lacks the methoxy groups present in 5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one.
8-Methoxy-5-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene: This compound has a similar core structure but different substituents.
1H-cyclopenta[a]naphthalene: This compound is a parent structure without any substituents.
Uniqueness
The presence of methoxy groups at positions 5 and 7 in this compound imparts unique chemical and physical properties to the compound. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
属性
CAS 编号 |
81336-28-9 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
5,7-dimethoxy-2,3-dihydrocyclopenta[a]naphthalen-1-one |
InChI |
InChI=1S/C15H14O3/c1-17-10-4-5-11-12(8-10)14(18-2)7-9-3-6-13(16)15(9)11/h4-5,7-8H,3,6H2,1-2H3 |
InChI 键 |
CFCWKCSRQNGFRW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C3CCC(=O)C3=C2C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


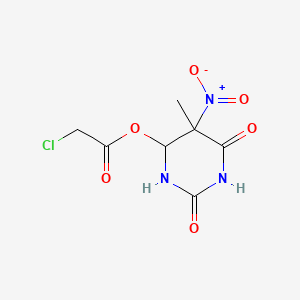
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
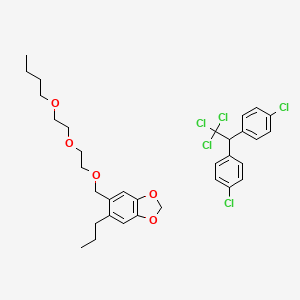
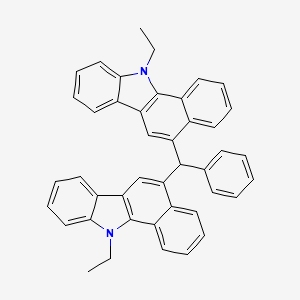
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
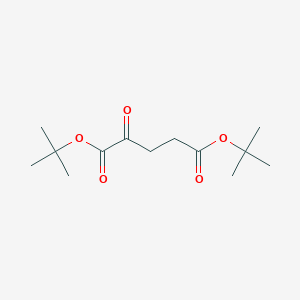
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
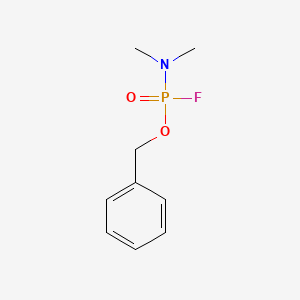
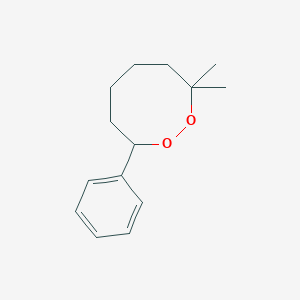
![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)
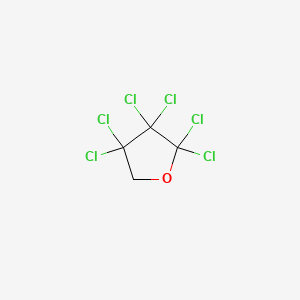
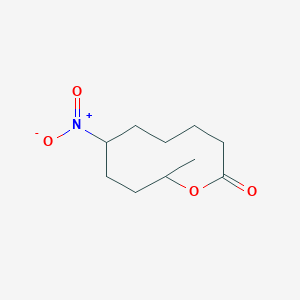
![5,11-ditert-butyl-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,12-dione](/img/structure/B14415777.png)
